PRMT3 Cellular Target Engagement: Direct Comparison with SGC707
The target compound engages PRMT3 in a cellular context with an EC50 of 1.30 × 10³ nM as measured by CETSA in HEK293 cells [1]. The optimized clinical probe SGC707 exhibits an IC50 of 31 nM in biochemical assays and comparable cellular potency [2]. The approximately 42-fold difference in cellular potency indicates that while the target compound is a validated PRMT3 ligand, it is significantly less potent than the best-in-class probe. This differentiation is critical for users who require a weaker PRMT3 binder for competitive displacement studies or as a less potent control compound.
| Evidence Dimension | Cellular target engagement (CETSA) |
|---|---|
| Target Compound Data | EC50 = 1.30 × 10³ nM |
| Comparator Or Baseline | SGC707 (IC50 = 31 nM biochemical; cellular engagement comparable) |
| Quantified Difference | ~42-fold less potent |
| Conditions | ePL-tagged human PRMT3 methyltransferase domain (211-531) expressed in HEK293 cells |
Why This Matters
The target compound offers a distinct potency profile for PRMT3 engagement, enabling its use as a tool to study graded target inhibition or as a reference point for SAR exploration.
- [1] BindingDB Entry BDBM50247349. EC50 = 1.30E+3 nM for PRMT3 (CETSA, HEK293). View Source
- [2] Kaniskan, H. Ü. et al. Angew. Chem. Int. Ed. 2015, 54, 5166–5170. SGC707 IC50 = 31 ± 2 nM. View Source
